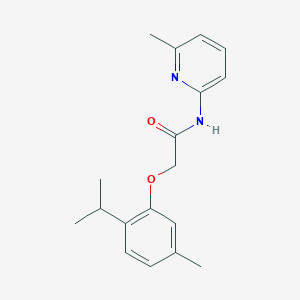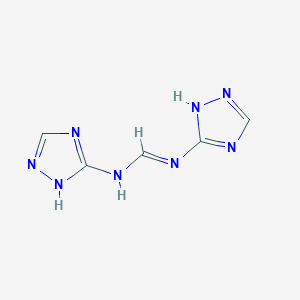
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as DMHPH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMHPH belongs to the class of hydrazinecarbothioamide compounds, which have been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties.
作用机制
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is not well understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth and proliferation of fungal and cancer cells, induce apoptosis in cancer cells, and exhibit antioxidant activity. N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potent biological activity and the availability of a reliable synthesis method. However, the limitations of using N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the scientific research of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, including its antifungal, anticancer, and anti-inflammatory properties. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine the safety and toxicity of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and its potential side effects.
合成方法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of 3,5-dimethoxyphenylhydrazine with 2-(2-hydroxy-2-methylpropanoyl)thiosemicarbazide in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide.
科学研究应用
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited significant antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. Another study found that N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide exhibited potent cytotoxic activity against cancer cells, including breast and lung cancer cells.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,18)11(17)15-16-12(21)14-8-5-9(19-3)7-10(6-8)20-4/h5-7,18H,1-4H3,(H,15,17)(H2,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGEOYSIKNZTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)

![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)

![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)
![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5810618.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)